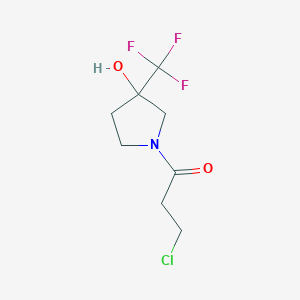
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C8H11ClF3NO2 and its molecular weight is 245.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Chloro-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, with the CAS number 1880377-98-9, is a compound characterized by its unique molecular structure featuring a trifluoromethyl group and a pyrrolidine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The molecular formula of the compound is , with a molecular weight of 245.62 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClF₃NO₂ |
| Molecular Weight | 245.62 g/mol |
| CAS Number | 1880377-98-9 |
Pharmacological Applications
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing properties, which can influence the pharmacodynamics of the molecules. The incorporation of the trifluoromethyl group in this compound may enhance its interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : In studies examining pyrrole derivatives, similar compounds have demonstrated significant activity against various bacterial strains, including Pseudomonas putida and Mycobacterium tuberculosis. Although specific data for this compound is limited, the structural similarities suggest potential antimicrobial properties that warrant further investigation .
- Cholinesterase Inhibition : A related area of research focuses on compounds that inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The presence of pyrrolidine rings in similar compounds has been linked to AChE inhibitory activity, suggesting that this compound could exhibit similar effects .
Structure-Activity Relationship (SAR)
The structure of this compound allows for a variety of interactions with biological targets due to its unique functional groups. The SAR studies indicate that:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Pyrrolidine Ring : Provides conformational flexibility, allowing better fit into enzyme active sites.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
-
Pharmaceutical Development :
- The compound is a potential candidate for developing new pharmaceuticals targeting neurological disorders due to its structural similarity to known psychoactive substances. The trifluoromethyl group is known to increase metabolic stability and bioavailability .
- Case Study : Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against various neurodegenerative diseases. The incorporation of the trifluoromethyl group in this compound may enhance its efficacy and selectivity .
- Antiviral Activity :
Agrochemicals
- Pesticide Formulation :
- The compound's structural characteristics may lend themselves to use as an agrochemical, particularly as a pesticide or herbicide. Compounds with trifluoromethyl groups are often more potent due to their ability to disrupt biological processes in pests .
- Research Insight : Studies on similar compounds have shown that they can effectively target specific biochemical pathways in pests, reducing crop damage while minimizing environmental impact.
Materials Science
- Polymer Chemistry :
- The compound can potentially be used as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced durability and resistance to chemical degradation.
- Application Example : Research into fluorinated polymers has demonstrated improved properties such as thermal stability and chemical resistance, which are critical for high-performance applications .
Eigenschaften
IUPAC Name |
3-chloro-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClF3NO2/c9-3-1-6(14)13-4-2-7(15,5-13)8(10,11)12/h15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXBTGKZBILKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















